molecular formula C16H29NOSSn B112333 2-Formyl-4-(tributylstannyl)thiazole CAS No. 231278-14-1

2-Formyl-4-(tributylstannyl)thiazole

Cat. No.: B112333
CAS No.: 231278-14-1
M. Wt: 402.2 g/mol
InChI Key: SWNXZUKRZWHDGZ-UHFFFAOYSA-N
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Description

2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the molecular formula C16H29NOSSn and a molecular weight of 402.19 g/mol It is characterized by the presence of a thiazole ring substituted with a formyl group at the 2-position and a tributylstannyl group at the 4-position

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent for the arylation of thiazole by stille cross-coupling , which suggests that it may interact with thiazole-containing proteins or enzymes.

Mode of Action

It’s known to participate in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds. This suggests that the compound may interact with its targets by forming new bonds, potentially altering the targets’ structure and function.

Result of Action

Given its role in Stille cross-coupling reactions , it may induce structural changes in its targets, potentially affecting their function.

Action Environment

The action of 2-Formyl-4-(tributylstannyl)thiazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, its handling requires the use of a chemical fume hood, suggesting that it may be sensitive to open air or moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-(tributylstannyl)thiazole typically involves the reaction of 2-formylthiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-4-(tributylstannyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalyst, aryl or vinyl halides.

Major Products Formed:

    Oxidation: 2-Carboxy-4-(tributylstannyl)thiazole.

    Reduction: 2-Hydroxymethyl-4-(tributylstannyl)thiazole.

    Substitution: Various aryl or vinyl thiazole derivatives.

Scientific Research Applications

2-Formyl-4-(tributylstannyl)thiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used to synthesize such biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 2-Formyl-4-(tributylstannyl)thiazole is unique due to the presence of both the formyl and tributylstannyl groups, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

4-tributylstannyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXZUKRZWHDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586025
Record name 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231278-14-1
Record name 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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